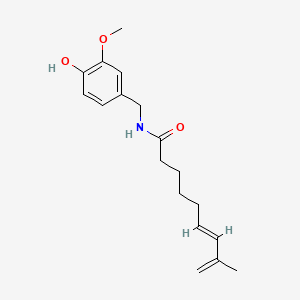

16,17-Dehydro Capsaicin

Vue d'ensemble

Description

16,17-Dehydro Capsaicin is a dehydrogenated metabolite of Capsaicin . It is also known by the IUPAC name (6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide . The molecular formula is C18H25NO3 and the molecular weight is 303.4 .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 25 hydrogen atoms, and 3 oxygen atoms . The density is predicted to be 1.054±0.06 g/cm3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.054±0.06 g/cm3 . The boiling point is predicted to be 527.1±50.0 °C . It is slightly soluble in chloroform, ethanol, and methanol .Applications De Recherche Scientifique

Soulagement de la douleur

La capsaïcine a été largement étudiée pour son rôle dans le soulagement de la douleur. Elle est particulièrement efficace pour la douleur neuropathique {svg_1}. Le composé agit en se liant à un récepteur appelé récepteur potentiel transitoire de type vanilloïde 1 (TRPV1), qui est impliqué dans la sensation de la douleur {svg_2}.

Propriétés anti-inflammatoires

La capsaïcine s'est avérée être un agent anti-inflammatoire potentiel. Elle peut améliorer le statut antioxydant et réduire l'inflammation, ce qui pourrait avoir des implications importantes pour diverses maladies inflammatoires {svg_3}.

Gestion du poids

Des recherches ont suggéré que la capsaïcine pourrait aider à la gestion du poids en induisant la thermogenèse (production de chaleur) et en réduisant le tissu adipeux blanc {svg_4}. Elle peut également réduire l'apport alimentaire {svg_5}.

Santé intestinale

La capsaïcine peut avoir des effets bénéfiques sur le microbiote intestinal {svg_6}. Il a été suggéré qu'elle pourrait améliorer la dysbiose intestinale, une affection où les bactéries intestinales sont déséquilibrées {svg_7}.

Gestion du diabète

La capsaïcine peut jouer un rôle dans la gestion du diabète. Il a été suggéré qu'elle peut aider à contrôler les maladies non transmissibles telles que le diabète {svg_8}.

Traitement de l'obésité

La capsaïcine pourrait potentiellement être utilisée dans le traitement de l'obésité. Comme mentionné précédemment, elle peut induire la thermogenèse et réduire le tissu adipeux blanc, ce qui pourrait aider à la perte de poids {svg_9}.

Mécanisme D'action

- Role : It induces a topical hypersensitivity reaction on the skin, leading to temporary defunctionalization of these nociceptor fibers .

- Resulting Changes : This defunctionalization affects the ability to transport neurotrophic factors, leading to an altered phenotype .

- Downstream Effects : Reduced pain perception and altered sensory responses result from nociceptor desensitization .

- Cellular Effects : Reduced pain signaling, temporary loss of membrane potential in nociceptor fibers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

16,17-Dehydro Capsaicin interacts with various biomolecules in the body. It is known to bind to the Transient Receptor Potential Vanilloid subtype 1 (TRPV1), a non-selective cationic channel widely distributed in different tissues . This interaction triggers a series of biochemical reactions that can lead to various physiological effects .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate adenylate-activated protein kinase (AMPK) and protein kinase A (PKA), enhancing the activity of the mitochondrial respiratory chain and promoting fatty acid oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the transmembrane segments of TRPV1 channels, initiating calcium influx and desensitization of nerve fibers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it exhibits partial bactericidal action even at 1:16 dilution

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, capsaicin, a related compound, has been shown to have beneficial effects on metabolic and cardiovascular functions in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. During the metabolism of capsaicin, three major metabolites have been identified: 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dihydrocapsaicin . These metabolites suggest that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Propriétés

IUPAC Name |

(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRKKJMETWUBA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747441 | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509101-57-9 | |

| Record name | (6E)-N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6,8-nonadienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509101579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6,8-NONADIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV3X8VC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)